molecular formula C5H6ClN B3031618 2-chloro-1-methyl-1h-pyrrole CAS No. 56454-26-3

2-chloro-1-methyl-1h-pyrrole

Cat. No.: B3031618
CAS No.: 56454-26-3
M. Wt: 115.56 g/mol
InChI Key: SLIQPHHKXJVVTL-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H6ClN. It is a derivative of pyrrole, where a chlorine atom is substituted at the second position and a methyl group at the first position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2-chloropyrrole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Another method involves the direct chlorination of 1-methylpyrrole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-substituted-1-methylpyrroles.

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of 1-methylpyrrole.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-methyl-1H-pyrrole is unique due to the presence of both a chlorine atom and a methyl group on the pyrrole ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

2-chloro-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN/c1-7-4-2-3-5(7)6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIQPHHKXJVVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481705
Record name 1H-Pyrrole, 2-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56454-26-3
Record name 1H-Pyrrole, 2-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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